Procion Yellow H-E 4R

Description

Procion Yellow H-E 4R (CAS: 68133-40-4) is a bis-monochlorotriazine (bis-MCT) reactive dye widely used in scientific research and industrial applications. It is characterized by its bright yellow hue, high solubility, and versatility. Key applications include:

- Textile dyeing: Effective on cellulose fibers (e.g., lyocell, cotton) due to covalent bonding with hydroxyl groups .

- Biomedical research: Historically used for neuronal tracing, though largely replaced by horseradish peroxidase (HRP) due to superior dendritic and axonal visualization .

- Functional materials: Utilized in dye-sensitized solar cells and food colorants .

The dye is stored at -20°C and requires specialized handling, with procurement via direct vendor contact .

Properties

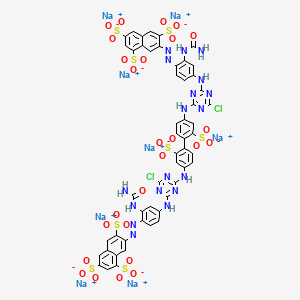

Molecular Formula |

C52H30Cl2N18Na8O26S8 |

|---|---|

Molecular Weight |

1834.3 g/mol |

IUPAC Name |

octasodium;7-[[2-(carbamoylamino)-4-[[4-[4-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonatonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]-3-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C52H38Cl2N18O26S8.8Na/c53-45-63-49(57-23-3-7-33(35(13-23)61-47(55)73)69-71-37-19-31-21(11-43(37)105(93,94)95)9-27(99(75,76)77)17-41(31)103(87,88)89)67-51(65-45)59-25-1-5-29(39(15-25)101(81,82)83)30-6-2-26(16-40(30)102(84,85)86)60-52-66-46(54)64-50(68-52)58-24-4-8-34(36(14-24)62-48(56)74)70-72-38-20-32-22(12-44(38)106(96,97)98)10-28(100(78,79)80)18-42(32)104(90,91)92;;;;;;;;/h1-20H,(H3,55,61,73)(H3,56,62,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H2,57,59,63,65,67)(H2,58,60,64,66,68);;;;;;;;/q;8*+1/p-8 |

InChI Key |

WAPHSRMHUOCGQE-UHFFFAOYSA-F |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Procion Yellow H-E 4R is carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH. The raw materials are mixed in specific proportions, and the reaction is monitored to ensure consistent quality. After the reaction, the product is purified through filtration, crystallization, and drying processes to obtain the final dye product.

Chemical Reactions Analysis

Types of Reactions

Procion Yellow H-E 4R undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.

Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the dye.

Scientific Research Applications

Procion Yellow H-E 4R is extensively used in scientific research due to its versatility and effectiveness. Some of its applications include:

Chemistry: Used as a fluorescent dye to study chemical reactions and molecular interactions.

Biology: Helps in staining cells and tissues for microscopic analysis, tracking biomolecules, and evaluating cell functions.

Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various biological processes.

Mechanism of Action

The mechanism of action of Procion Yellow H-E 4R involves its interaction with specific molecular targets. The dye binds to cellular components such as proteins, nucleic acids, and membranes, allowing researchers to visualize and analyze these structures. The binding is facilitated by the dye’s reactive groups, which form covalent or non-covalent interactions with the target molecules. This interaction enables the dye to exert its effects, such as fluorescence, which is used for imaging and detection purposes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Application Differences Among Procion Yellow Variants

Table 2: Fibrillation Resistance on Lyocell Fabric (NSF Values)

| Dye | Application Rate (% owf) | NSF Value |

|---|---|---|

| Procion Yellow H-E 4R | 8% | 145 |

| Procion Orange H-ER | 5% | 73 |

| Evercion Red H-E3B | 8% | ~145 |

Procion Yellow H-E 4R outperforms Procion Orange H-ER in fibrillation resistance, critical for maintaining fabric integrity under mechanical stress . However, Procion Yellow HA demonstrates exceptional affinity for nylon, achieving higher dye uptake in acidic baths (100°C) compared to H-E 4R’s cellulose-specific reactivity .

Limitations in Biomedical Use

While Procion Yellow H-E 4R was initially favored for neuronal staining, its extracellular localization (unless cells are damaged) limits intracellular detail. HRP, in contrast, provides comprehensive visualization of dendritic arbors and axonal terminals, making it the preferred choice in neurobiology .

Chemical Stability and Environmental Impact

Modifications in the H-EXL series reduce hydrolysis (lower S values), enhancing wash fastness and reducing environmental leaching .

Key Research Findings

Dye-Substrate Specificity : H-E 4R’s bis-MCT group enables covalent bonding with cellulose, whereas Procion Yellow HA’s acidic groups favor synthetic fibers like nylon .

Environmental Adaptability : H-E3G’s resistance to oxidative degradation suggests utility in wastewater treatment, contrasting with H-E 4R’s primary industrial use .

Technological Advancements: H-EXL variants address limitations of traditional H-E dyes through structural optimization, improving compatibility with modern dyeing techniques .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Procion Yellow H-E 4R that determine its reactivity in textile applications?

- Methodological Answer : Procion Yellow H-E 4R is a dichlorotriazine-based reactive dye. Its reactivity stems from the two chlorine atoms on the triazine ring, which facilitate nucleophilic substitution with hydroxyl groups in cellulose fibers. Key structural parameters include sulfonic acid groups (enhancing water solubility) and the chromophore configuration, which affects lightfastness. Researchers should verify molecular structure using NMR or FT-IR and compare with reference data for batch consistency .

Q. How should researchers standardize dye concentration and pH for reproducible cellulose dyeing experiments?

- Methodological Answer : Maintain dye concentration within 1–4% (owf, on-weight-of-fabric) and pH 10.5–11.5 using sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). Pre-treat fabrics to remove impurities and use buffer solutions to stabilize pH. Document dye exhaustion rates via spectrophotometric analysis at λmax (~420 nm for Procion Yellow) .

Q. What metrics are critical for assessing colorfastness and wash resistance?

- Methodological Answer : Measure color strength (K/S values) using a spectrophotometer and calculate color difference (ΔE) post-washing. Follow ISO 105-C06 for washfastness testing. Note that ΔE < 1.0 is generally imperceptible, while ΔE > 2.0 indicates significant fading. Include controls for temperature and detergent concentration .

Advanced Research Questions

Q. How can electrochemical pretreatment optimize Procion Yellow H-E 4R dye bath reuse while minimizing color deviation?

- Methodological Answer : Electrochemical pretreatment at 3 minutes reduces ΔE between reference and reused dye baths (optimal for Procion Yellow H-E 4R). Beyond 3 minutes, ΔE increases due to dye degradation. Use cyclic voltammetry to monitor redox potential and correlate with CIELAB coordinates (L*, h, C*). Prioritize NaOH over Na₂CO₃ for alkalinity, as it improves color intensity in reused baths .

Q. What experimental strategies resolve contradictions in studies on dye degradation kinetics?

- Methodological Answer : Contradictions often arise from varying pretreatment durations or alkali types. Conduct fractional factorial experiments to isolate variables (e.g., voltage, time, electrolyte concentration). Use ANOVA to compare ΔE trends across batches. For kinetic modeling, apply pseudo-first-order or Langmuir-Hinshelwood equations, validating with HPLC-MS to identify degradation byproducts .

Q. How do sulfonic acid group variations in Procion Yellow H-E 4R derivatives affect dye-cellulose binding efficiency?

- Methodological Answer : Synthesize derivatives with modified sulfonation levels and compare adsorption isotherms (Langmuir vs. Freundlich models). Use XPS to quantify sulfur content on dyed fibers. Higher sulfonation increases solubility but may reduce fixation rates due to steric hindrance. Optimize via orthogonal experimental design, testing temperature (60–80°C) and electrolyte concentration .

Data Analysis & Reporting Guidelines

- Color Difference Metrics : Report ΔE, ΔL*, ΔC*, and Δh* using CIEDE2000 formula for accuracy. For industrial relevance, include DECMC(2:1) tolerances (≤1.0 for textiles) .

- Statistical Validation : Use Tukey’s HSD test for multiple comparisons of dye uptake data. Provide raw data tables in appendices with error margins (e.g., ±0.2 ΔE units) .

- Replication Challenges : Address batch-to-batch dye variability by sourcing certified reference materials and documenting supplier metadata (e.g., CAS 61951-41-7 for Procion Yellow H-E 4R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.